molecular formula C10H9ClN4 B1479318 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2092486-11-6

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No.: B1479318
CAS No.: 2092486-11-6
M. Wt: 220.66 g/mol
InChI Key: BYCZALZZHJEJAT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing endoplasmic reticulum stress and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Furthermore, it affects gene expression by reducing the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . Additionally, it reduces endoplasmic reticulum stress and apoptosis by modulating the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory properties without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to modulate metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for its neuroprotective and anti-inflammatory effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZALZZHJEJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.